Balanced equation: 4 K + LiAlH4 + 3 BCl3 → 3 KH(N(CH3)2)3BH + 3 LiCl + 3 KCl + AlCl3
Balanced equation (example for reduction of a ketone):R2C=O + KH(N(CH3)2)3BH → R2CHOH + KB(N(CH3)2)3
CID 23676661 refers to a solution of Potassium tris(dimethylamino)borohydride, also known as KS-Selectride, on PubChem, a database of chemical information maintained by the National Institutes of Health [].
KS-Selectride is a commonly used reducing agent in organic chemistry []. Reduction reactions are a fundamental type of chemical reaction where an element or compound gains electrons and its oxidation state decreases. KS-Selectride is particularly valuable because of its selectivity, meaning it can target specific functional groups within a molecule while leaving others intact [].
Here are some specific examples of scientific research applications of KS-Selectride:
KS-Selectride is a powerful tool for converting carbonyl groups (C=O) to alcohols (C-OH) []. This reaction is crucial for the synthesis of many organic compounds, including pharmaceuticals, fragrances, and polymers.
KS-Selectride can also be used to reduce alkenes (C=C) to alkanes (C-C). This reaction is useful for creating saturated carbon chains, which are important building blocks for many organic molecules.
KS-Selectride can be used in reductive amination reactions, which form carbon-nitrogen bonds (C-N). These reactions are important for synthesizing amines, a functional group found in many biologically active molecules.
Flammable;Corrosive;Acute Toxic